Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate
Overview
Description
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a benzenesulfonate group attached to a methoxy-oxopropenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate typically involves the reaction of 3-methoxy-3-oxoprop-1-en-1-yl chloride with sodium benzenesulfonate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in biochemical assays and as a probe for studying enzyme activity.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulate signal transduction pathways, or interact with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can be compared with other sulfonates such as sodium p-toluenesulfonate and sodium benzenesulfonate.
- Other methoxy-oxopropenyl derivatives can also be considered for comparison.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties
Properties
IUPAC Name |
sodium;3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5S.Na/c1-15-10(11)6-5-8-3-2-4-9(7-8)16(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOZOXMGDDAUFU-IPZCTEOASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609765 | |
Record name | Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610801-82-6 | |
Record name | Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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